3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, 5-chloro-1,2,4-triazole can be prepared by reacting hydrazine hydrate with chloroacetic acid under acidic conditions.
Attachment of the Propanol Group: The triazole ring is then functionalized with a propanol group. This can be achieved through a nucleophilic substitution reaction where the triazole derivative reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.
Reduction: The compound can be reduced to form 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.
Reduction: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological effects.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
5-Chloro-1,2,4-triazole: The core triazole structure without the propanol group.
Uniqueness
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is unique due to the presence of both a chloro-substituted triazole ring and a propanol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O.ClH.H2O/c6-5-7-4(8-9-5)2-1-3-10;;/h10H,1-3H2,(H,7,8,9);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLAPFBOAASTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)Cl)CO.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.